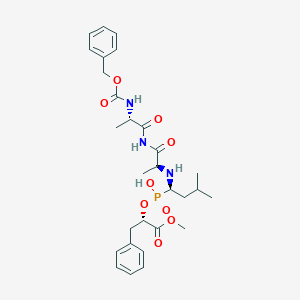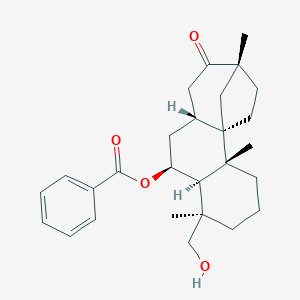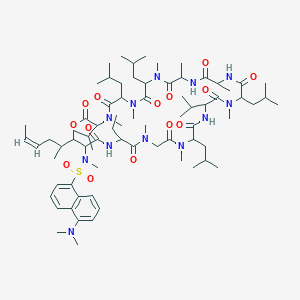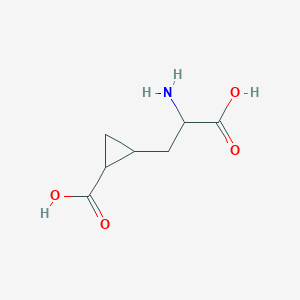![molecular formula C25H27N3O3 B237055 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide, commonly known as F 115, is a synthetic compound that belongs to the class of benzamides. It is a potent and selective antagonist of the dopamine D2 receptor and has been widely used in scientific research for its pharmacological properties.
Mécanisme D'action
F 115 acts as a competitive antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission. By blocking the binding of dopamine to the receptor, F 115 reduces the activation of downstream signaling pathways and modulates the release of other neurotransmitters.
Effets Biochimiques Et Physiologiques
F 115 has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release, the regulation of neuronal activity, and the modulation of synaptic plasticity. It has also been shown to have anxiolytic and antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of F 115 is its high selectivity for the dopamine D2 receptor, which allows for precise modulation of dopamine neurotransmission. However, its use in lab experiments is limited by its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on F 115, including the investigation of its effects on other neurotransmitter systems, the development of more potent and selective analogs, and the exploration of its potential therapeutic applications in neurological disorders. Additionally, further research is needed to elucidate the molecular mechanisms underlying its pharmacological effects and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of F 115 involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-aminophenyl)-4-(2-furoyl)piperazine in the presence of a base to form F 115.
Applications De Recherche Scientifique
F 115 has been extensively studied for its pharmacological properties and has been used in scientific research to investigate the role of dopamine D2 receptors in various physiological and pathological processes. It has been used in studies related to drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders.
Propriétés
Nom du produit |
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide |
|---|---|
Formule moléculaire |
C25H27N3O3 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C25H27N3O3/c1-18(2)19-5-7-20(8-6-19)24(29)26-21-9-11-22(12-10-21)27-13-15-28(16-14-27)25(30)23-4-3-17-31-23/h3-12,17-18H,13-16H2,1-2H3,(H,26,29) |
Clé InChI |
UCLSNGHDGWEAQK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236982.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B236985.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)


![N-[4-methyl-3-(2-naphthoylamino)phenyl]-2-furamide](/img/structure/B237022.png)
![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)
![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)

![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide](/img/structure/B237042.png)
![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B237049.png)
